2-[2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide
Description
This compound features a benzimidazole core substituted at position 2 with a morpholin-4-ylmethyl group. The acetamide moiety is N-phenyl-N-isopropyl, contributing to steric bulk and lipophilicity. Morpholine, a six-membered heterocycle with an oxygen and nitrogen atom, enhances solubility and may facilitate target binding through hydrogen bonding .
Properties
IUPAC Name |
2-[2-(morpholin-4-ylmethyl)benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2/c1-18(2)27(19-8-4-3-5-9-19)23(28)17-26-21-11-7-6-10-20(21)24-22(26)16-25-12-14-29-15-13-25/h3-11,18H,12-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMXRLZOHCEIDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzimidazole core, followed by the introduction of the morpholin-4-ylmethyl group and the acetamide moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents, acids, or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with various biological activities.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Benzimidazole Core
a) Morpholine-Containing Derivatives
- 2-(4-Chlorophenoxy)-N-{1-[2-(4-Morpholinyl)ethyl]-1H-Benzimidazol-2-yl}acetamide (): The benzimidazole is substituted with a morpholinyl ethyl group and a chlorophenoxy acetamide. Contrast: The target compound’s morpholinylmethyl group may offer better conformational flexibility compared to the ethyl-linked morpholine in .
-
- A vasopressin receptor antagonist with a morpholinyl ethyl group attached to a triazole ring.
- Structural similarity: Both compounds utilize morpholine for solubility and target engagement.
- Key difference: Brezivaptanum’s triazole core vs. the target’s benzimidazole, leading to divergent biological targets .
b) Non-Morpholine Derivatives
- 2-{2-[1-(4-Methoxyphenyl)-5-Oxopyrrolidin-3-yl]-1H-Benzimidazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide (): Substituted with a pyrrolidinone ring instead of morpholine. Higher molecular weight (482.58 vs. ~450 for the target) and similar logP (4.58). The pyrrolidinone may introduce hydrogen-bonding sites, altering target selectivity compared to morpholine .
- Anthelmintic Benzimidazole-1-Acetamides (): Derivatives like 3c (N-ethyl-2-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl]acetamide) and 3q (N-phenyl-2-[2-(4-chlorophenyl)-1H-benzimidazol-1-yl]acetamide) showed superior anthelmintic activity to albendazole. The target compound’s morpholine substituent may improve solubility and safety profiles compared to nitro groups .
Pharmacokinetic and Physicochemical Properties
- logP Trends : The target compound’s logP (~4.5) balances lipophilicity for membrane penetration and solubility. Morpholine-containing analogs () generally have lower logP than nitro-substituted derivatives (), suggesting better metabolic stability.
- Polar Surface Area (PSA) : Higher PSA in zandelisib (105.8 Ų) correlates with kinase target engagement, while the target compound’s moderate PSA (~50 Ų) may favor CNS permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
